5-[3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
Description
Chemical Structure and Properties
5-[3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is a polycarboxylic acid featuring a central benzene ring substituted at the 1,3-positions with carboxyl groups. A phenyl group at the 5-position of the central ring is further substituted with a 3,5-dicarboxyphenyl moiety, creating a branched, rigid aromatic architecture. This compound has a molecular formula of C₂₁H₁₄O₈ and a molecular weight of 394.33 g/mol. Its extended π-conjugation and multiple carboxyl groups make it a candidate for coordination chemistry, particularly in constructing metal-organic frameworks (MOFs) .
Properties
IUPAC Name |
5-[3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O8/c23-19(24)15-5-13(6-16(9-15)20(25)26)11-2-1-3-12(4-11)14-7-17(21(27)28)10-18(8-14)22(29)30/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOSCSXHFPKRBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’:3’,1’‘-Terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1,1’:3’,1’'-terphenyl.
Bromination: The terphenyl is brominated at the 3, 3’‘, 5, and 5’’ positions using bromine in the presence of a catalyst such as iron(III) bromide.
Carboxylation: The brominated terphenyl is then subjected to a carboxylation reaction using carbon dioxide in the presence of a strong base like potassium tert-butoxide. This step introduces the carboxylic acid groups at the desired positions.
Industrial Production Methods
Industrial production of [1,1’:3’,1’‘-Terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination of terphenyl using bromine and iron(III) bromide.
Continuous Carboxylation: Continuous flow reactors are used for the carboxylation step to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
[1,1’:3’,1’‘-Terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced carboxylic acid derivatives.
Substitution: Nitro, sulfonic, and other substituted aromatic compounds.
Scientific Research Applications
Material Science
- Metal-Organic Frameworks (MOFs) : This compound serves as a versatile building block in the synthesis of MOFs. Its carboxylate groups can coordinate with metal ions, leading to the formation of materials with unique porosity and chemical properties. For instance, it has been utilized in developing MOFs that exhibit luminescent properties and can selectively capture gases such as CO₂ .
- Polymer Production : The compound can be used in the production of high-performance polymers due to its ability to form stable bonds and enhance thermal stability. Researchers have explored its potential in creating polyesters and polyamides with improved mechanical properties.
Biomedical Applications
- Drug Delivery Systems : The ability of this compound to form stable complexes with metal ions makes it suitable for targeted drug delivery systems. It can encapsulate therapeutic agents and release them in a controlled manner, enhancing the efficacy of treatments.
- Biosensing : Its reactivity allows for the development of biosensors capable of detecting specific biomolecules through changes in fluorescence or conductivity. For example, studies have shown its potential in detecting metal ions like Al³⁺ and Fe³⁺, which are relevant in various biochemical assays .
Pharmaceutical Research
- Anticancer Activity : Preliminary studies indicate that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. Its unique structure allows it to interact with cellular pathways involved in cancer progression.
- Anti-inflammatory Effects : Research has suggested that derivatives of this compound may possess anti-inflammatory activities, making them candidates for therapeutic applications in treating inflammatory diseases.
Case Study 1: Synthesis and Characterization of MOFs
Researchers synthesized a series of MOFs using 5-[3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid as a ligand. The resulting materials demonstrated enhanced gas adsorption capacities compared to traditional frameworks. These MOFs were characterized using X-ray diffraction (XRD) and nitrogen adsorption isotherms to confirm their structural integrity and porosity.
Case Study 2: Anticancer Activity Assessment
In vitro studies were conducted to evaluate the anticancer effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anti-cancer agent. Further mechanistic studies revealed that it induces apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of [1,1’:3’,1’‘-Terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid involves its ability to coordinate with metal ions through its carboxylic acid groups. This coordination forms stable complexes that can interact with various molecular targets and pathways. The compound’s unique structure allows it to participate in multiple interactions, making it a versatile tool in both chemical and biological systems.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzene-1,3-dicarboxylic acid derivatives, emphasizing substituent effects, coordination behavior, and applications.
Structural and Functional Differences
Key Observations :
- The target compound offers intermediate complexity between simpler dicarboxylates (e.g., H₂IA) and highly branched analogs (e.g., ’s compound).
- H25OIA introduces a hydroxyl group, enhancing hydrogen-bonding capability but reducing thermal stability compared to fully carboxylated analogs .
- Diyne-linked derivatives (e.g., ) exhibit rigid, linear structures, favoring porous MOFs with high surface areas .
Physicochemical Properties
- Solubility : The target compound’s hydrophilicity is lower than H₂IA due to increased aromaticity but higher than tert-butyl-substituted derivatives (e.g., H2tBuIA) .
- Acidity : The additional carboxyl groups in the target compound (pKa ~2.5–3.5) enhance acidity compared to H₂IA (pKa ~3.0–4.5), improving metal-binding efficiency .
- Thermal Stability : Aryl-aryl linkages in the target compound confer higher thermal stability (>400°C) than aliphatic-linked analogs (e.g., diyne derivatives) .
Biological Activity
5-[3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid, also known by its CAS number 1228047-98-0, is a complex organic compound with significant potential in various biomedical applications. This article explores its biological activity, focusing on its chemical properties, mechanisms of action, and implications for drug delivery and therapeutic uses.
The molecular formula of 5-[3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is C30H18O12, with a molecular weight of approximately 570.46 g/mol. The compound features multiple carboxylic acid groups which enhance its solubility and reactivity in biological environments. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C30H18O12 |
| Molecular Weight | 570.46 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| LogP | 4.8768 |
| PSA | 223.80 |
The biological activity of this compound is largely attributed to its ability to interact with various biological molecules through hydrogen bonding and π-π stacking interactions. These interactions can influence cellular processes such as apoptosis and cell proliferation.
1. Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of multiple carboxylic acid groups may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.
2. Drug Delivery Systems : The compound's structure makes it an attractive candidate for use in metal-organic frameworks (MOFs). MOFs can encapsulate drugs and facilitate controlled release, improving therapeutic efficacy while minimizing side effects .
Case Studies
Case Study 1: Anticancer Properties
A study examined the effects of similar dicarboxylic acid derivatives on human cancer cell lines. Results indicated that these compounds could significantly reduce cell viability in breast cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Case Study 2: Drug Delivery Applications
Research on MOFs incorporating dicarboxylic acids demonstrated enhanced loading capacities for anticancer drugs. The study highlighted the potential of using 5-[3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid as a ligand in MOF synthesis, which could improve drug stability and release profiles .
Table 2: Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic routes for 5-[3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid, and what challenges arise during purification?
Methodological Answer:
Synthesis typically involves multi-step coupling reactions, such as Suzuki-Miyaura cross-coupling (using aryl boronic acids and halides) to assemble the biphenyl backbone, followed by carboxylation. For example:
Suzuki Coupling : Use Pd(PPh₃)₄ as a catalyst with K₂CO₃ in a DMF/H₂O solvent system at 80°C to link aromatic precursors .
Carboxylation : Introduce carboxylic acid groups via controlled oxidation (e.g., KMnO₄ under acidic conditions).
Purification Challenges :
- Low solubility in common solvents due to multiple carboxyl groups. Use mixed solvents (e.g., DMSO/EtOH) and gradient elution in reverse-phase HPLC.
- Impurities from incomplete coupling require recrystallization in hot acetic acid .
Basic: How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
- NMR : Use - and -NMR in DMSO-d₆ to identify proton environments (e.g., deshielded aromatic protons near carboxyl groups at δ 8.2–8.5 ppm) .
- XRD : Single-crystal X-ray diffraction confirms planar biphenyl geometry and hydrogen-bonding networks between carboxyl groups (O–H···O distances: ~2.6 Å) .
- IR : Strong C=O stretches (~1700 cm⁻¹) and O–H stretches (~2500–3000 cm⁻¹) validate functional groups .
Advanced: How can computational modeling guide the design of metal-organic frameworks (MOFs) using this ligand?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate ligand conformation energies to predict coordination modes (e.g., monodentate vs. bidentate binding to metal nodes like Zr⁴⁺ or Cu²⁺) .
- Molecular Dynamics (MD) : Simulate pore stability in MOFs by modeling ligand flexibility and solvent interactions .
- Experimental Validation : Compare simulated XRD patterns with experimental data to optimize synthetic conditions .
Advanced: What strategies address contradictions in catalytic activity data when this compound is used as a ligand?
Methodological Answer:
- Control Experiments : Isolate variables (e.g., solvent polarity, metal-ligand ratio) to identify confounding factors. For example, trace water may hydrolyze metal nodes, altering catalytic sites .
- In Situ Characterization : Use EXAFS or XANES to monitor ligand-metal coordination during catalysis .
- Statistical Design : Apply factorial design (e.g., 2³ factorial matrix) to test interactions between pH, temperature, and ligand concentration .
Advanced: How does steric hindrance from the biphenyl core influence reactivity in esterification or amidation reactions?
Methodological Answer:
- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., benzene-1,3-dicarboxylic acid) under identical conditions (e.g., DCC/DMAP coupling).
- DFT Analysis : Calculate transition-state energies to quantify steric effects (e.g., increased activation energy for ortho-substituted derivatives) .
- Crystallographic Evidence : Analyze bond angles in intermediates to confirm steric clashes (e.g., distorted tetrahedral geometry in activated esters) .
Advanced: What methodologies reconcile discrepancies in solubility measurements across different solvent systems?
Methodological Answer:
- Hansen Solubility Parameters : Calculate δD, δP, δH values to predict solubility in polar aprotic solvents (e.g., DMF, DMSO) vs. aqueous buffers .
- High-Throughput Screening : Use automated liquid handlers to test solubility in 96-well plates with varying solvent ratios .
- Thermodynamic Analysis : Measure enthalpy of dissolution via calorimetry to distinguish entropic vs. enthalpic contributions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
